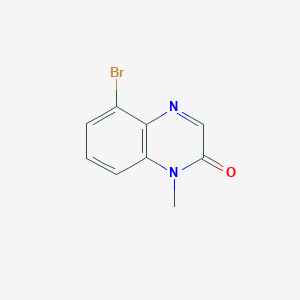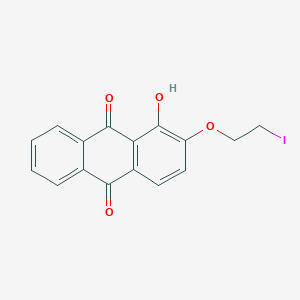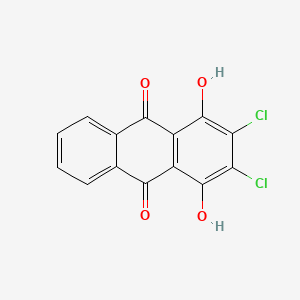
2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H6Cl2O4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and two hydroxyl groups on the anthracene ring. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,4-dihydroxyanthraquinone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkylamines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkylamines or thiols are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylamino or thiol-substituted anthraquinones
Aplicaciones Científicas De Investigación
2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anthraquinone-based drugs.
Industry: Used as a dye intermediate and in the production of pigments.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also generates reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the chlorine atoms but has similar hydroxyl groups.
2,3-Dichloro-1,4-dihydroxyanthraquinone: Similar structure but different substitution pattern.
5,8-Dichloro-1,4-dihydroxyanthracene-9,10-dione: Another chlorinated derivative with different positions of chlorine atoms.
Uniqueness
2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to its non-chlorinated counterparts .
Propiedades
Número CAS |
29525-00-6 |
|---|---|
Fórmula molecular |
C14H6Cl2O4 |
Peso molecular |
309.1 g/mol |
Nombre IUPAC |
2,3-dichloro-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O4/c15-9-10(16)14(20)8-7(13(9)19)11(17)5-3-1-2-4-6(5)12(8)18/h1-4,19-20H |
Clave InChI |
LZUADSKQLOWGDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
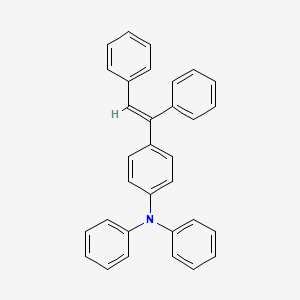
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)


![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)


![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
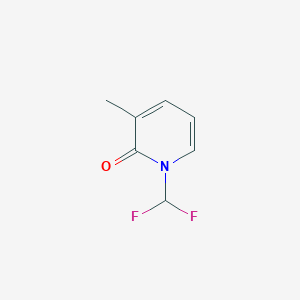
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
